

PF-06424439 solubility and stock solution preparation

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Compound of Interest

Compound Name: PF-06424439

Cat. No.: B15613075

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Application Notes and Protocols for PF-06424439

For Researchers, Scientists, and Drug Development Professionals

Introduction

PF-06424439 is a potent and selective, orally bioavailable small-molecule inhibitor of Diacylglycerol O-Acyltransferase 2 (DGAT2).[1][2] DGAT2 is a key enzyme in the final step of triglyceride (TG) synthesis.[3][4] Inhibition of DGAT2 has been shown to reduce plasma triglyceride and cholesterol levels, making it a therapeutic target for metabolic diseases such as hyperlipidemia and hepatic steatosis.[1][3][4] These application notes provide detailed information on the solubility of **PF-06424439** and protocols for the preparation of stock solutions for both in vitro and in vivo studies.

Data Presentation

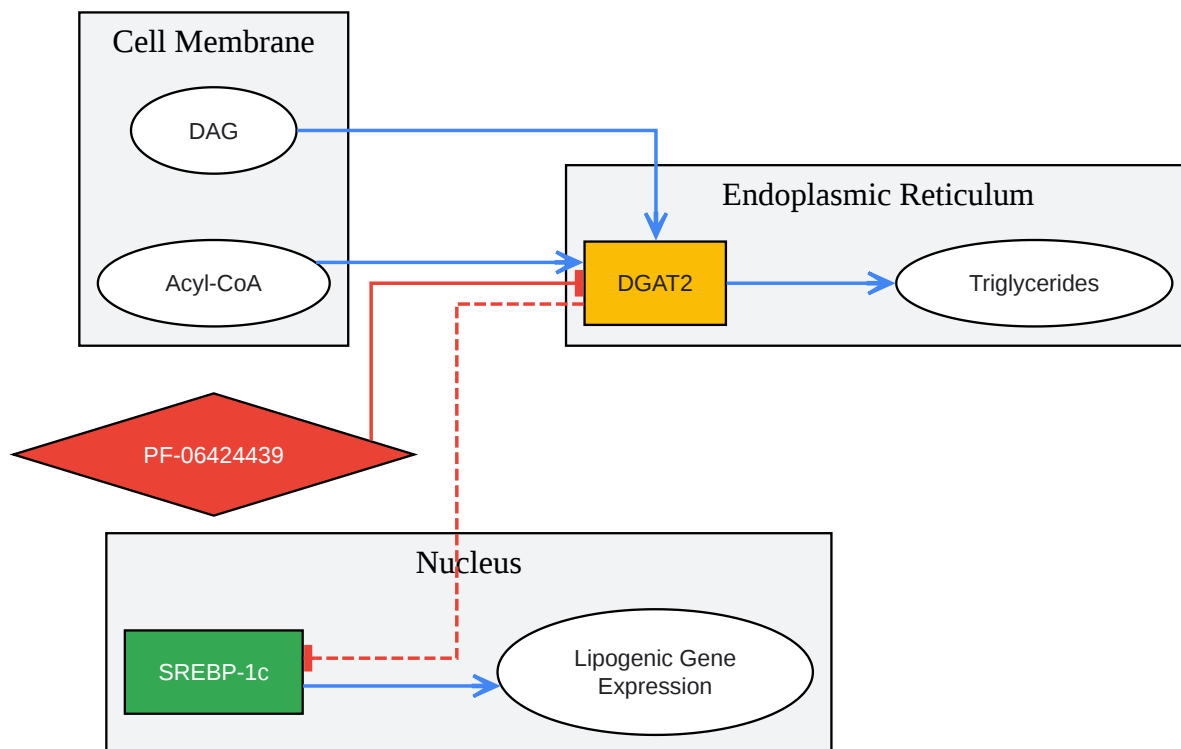
Table 1: Solubility of **PF-06424439**

Solvent	Maximum Concentration (mg/mL)	Maximum Concentration (mM)	Notes
DMSO	88 - 100[1][5][6]	164.16 - 227.30[1][5][6]	Hygroscopic DMSO can reduce solubility; use fresh DMSO.[1][5][7] Ultrasonic warming may be required.[5][6]
Water	50 - 53.6[7]	93.27 - 100[7]	Ultrasonic assistance may be needed for dissolution.[7]
Ethanol	88[1]	164.16[1]	-

Note: The molecular weight of **PF-06424439** is 536.05 g/mol as a methanesulfonate salt and 439.94 g/mol as a free base.[1][6][8] Calculations for molarity should be based on the specific form of the compound used. Batch-specific molecular weights may vary.

Signaling Pathway

PF-06424439 selectively inhibits DGAT2, which is a crucial enzyme in the triglyceride synthesis pathway. DGAT2 catalyzes the final step, the conversion of diacylglycerol (DAG) and acyl-CoA into triglycerides. By blocking this step, **PF-06424439** leads to a reduction in triglyceride synthesis. This inhibition has downstream effects, including the suppression of Sterol Regulatory Element-Binding Protein-1c (SREBP-1c), a key transcription factor that regulates genes involved in fatty acid and triglyceride synthesis.[4]



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PF-06424439 Signaling Pathway

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

This protocol is suitable for most in vitro applications.

Materials:

- **PF-06424439** powder
- Anhydrous Dimethyl Sulfoxide (DMSO), fresh
- Sterile microcentrifuge tubes or vials
- Vortex mixer

- Sonicator (optional)
- Calibrated pipette

Procedure:

- Weigh out 5.36 mg of **PF-06424439** (assuming a molecular weight of 536.05 g/mol for the methanesulfonate salt). For the free base (MW: 439.94 g/mol), weigh out 4.40 mg. Adjust the mass based on the batch-specific molecular weight provided on the certificate of analysis.
- Add the weighed **PF-06424439** to a sterile vial.
- Add 1 mL of fresh, anhydrous DMSO to the vial.
- Vortex the solution vigorously for 1-2 minutes until the powder is completely dissolved.
- If dissolution is slow, sonicate the vial in a water bath for 5-10 minutes. Gentle warming to 37°C can also aid dissolution.
- Once fully dissolved, aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
- Store the stock solution at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6-12 months).[\[1\]](#)[\[5\]](#)

Protocol 2: Preparation of a Formulation for In Vivo Oral Administration

This protocol provides a clear solution for oral gavage in animal models.[\[1\]](#)[\[5\]](#)[\[7\]](#)

Materials:

- **PF-06424439** powder
- Anhydrous Dimethyl Sulfoxide (DMSO), fresh
- PEG300

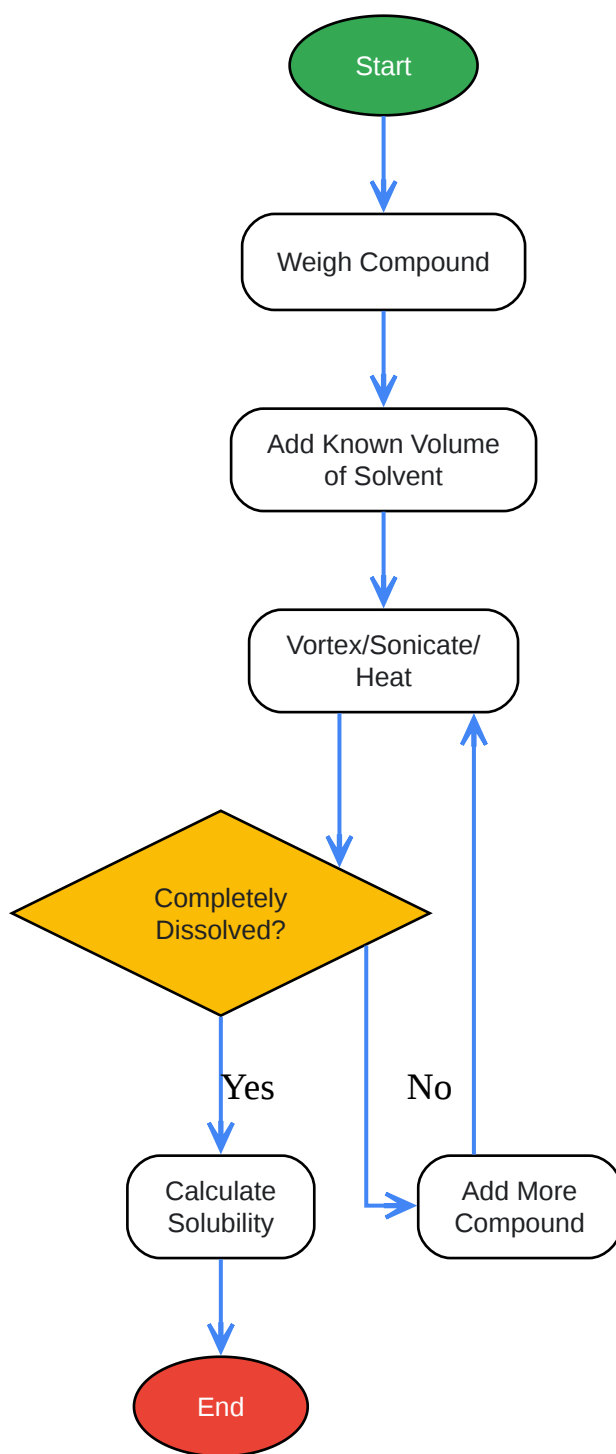
- Tween-80
- Saline (0.9% NaCl) or ddH₂O
- Sterile conical tubes
- Vortex mixer

Procedure:

- Prepare a concentrated stock solution of **PF-06424439** in DMSO (e.g., 88 mg/mL as described in Protocol 1, adjusting the volume as needed).
- In a sterile conical tube, add the solvents in the following order, ensuring the solution is clear after each addition:
 - 400 µL of PEG300
 - 50 µL of the concentrated **PF-06424439** DMSO stock solution
 - 50 µL of Tween-80
- Mix the solution thoroughly by vortexing.
- Add 500 µL of sterile saline or ddH₂O to bring the final volume to 1 mL.
- Vortex the final solution until it is a clear and homogenous solution. The final concentration of **PF-06424439** in this formulation will be 4.4 mg/mL.
- This formulation should be prepared fresh and used immediately for optimal results.[\[1\]](#)

Experimental Workflow: Determination of Solubility

The following workflow outlines a general procedure for determining the solubility of a compound like **PF-06424439**.



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